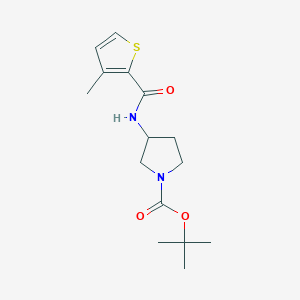

tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC16781451

Molecular Formula: C15H22N2O3S

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2O3S |

|---|---|

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | tert-butyl 3-[(3-methylthiophene-2-carbonyl)amino]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22N2O3S/c1-10-6-8-21-12(10)13(18)16-11-5-7-17(9-11)14(19)20-15(2,3)4/h6,8,11H,5,7,9H2,1-4H3,(H,16,18) |

| Standard InChI Key | WZHFWDNNSKXSLY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC=C1)C(=O)NC2CCN(C2)C(=O)OC(C)(C)C |

Introduction

Chemical Identity

| Property | Details |

|---|---|

| IUPAC Name | tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate |

| Molecular Formula | C15H24N2O3S |

| Molecular Weight | 312.43 g/mol |

| Structure | Contains a pyrrolidine ring, tert-butyl ester group, and a thiophene moiety |

| Functional Groups | Amide, ester, thiophene |

Structural Features

This compound features:

-

A pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

-

A tert-butyl ester group, providing steric bulk and stability.

-

A thiophene moiety, substituted with a methyl group at the 3-position, contributing to aromaticity and potential electronic interactions.

-

An amide linkage, connecting the thiophene derivative to the pyrrolidine backbone.

These structural elements suggest it may have bioactive properties due to the combination of hydrophobic (thiophene) and polar (amide) functionalities.

Synthesis

The synthesis of tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate typically involves:

-

Formation of the pyrrolidine scaffold: Starting from commercially available pyrrolidine derivatives, functional groups are introduced through nucleophilic substitution or reductive amination.

-

Amide bond formation: The carboxylic acid derivative of 3-methylthiophene is reacted with an amine-functionalized pyrrolidine under conditions like carbodiimide coupling (e.g., EDC or DCC).

-

Protection with tert-butyl ester: The final step involves protecting the carboxylic acid as a tert-butyl ester using reagents like tert-butanol and an acid catalyst.

Applications

-

Medicinal Chemistry:

-

The thiophene moiety is commonly found in bioactive compounds, including anti-inflammatory and anticancer agents.

-

The amide bond provides hydrogen bonding interactions, crucial for receptor binding in drug targets.

-

-

Pharmacological Potential:

-

Compounds with similar structures have been investigated for enzyme inhibition (e.g., 5-lipoxygenase) or receptor modulation.

-

Molecular docking studies could explore its interaction with biological targets.

-

-

Material Science:

-

Thiophene derivatives are often used in organic electronics due to their conductive properties.

-

Research Directions

Future research could focus on:

-

Evaluating its biological activity through in vitro assays.

-

Investigating its pharmacokinetic properties (e.g., ADME profiling).

-

Modifying its structure to enhance potency or selectivity for specific targets.

This compound represents an interesting candidate for further exploration in both pharmaceutical and material science domains due to its unique structural attributes and functional versatility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume